2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxy-4-nitrophenyl)-2-oxoacetamide
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Overview
Description
The compound’s name suggests it’s an organic molecule with an indole and a phenyl group, which are common structures in many bioactive compounds.
Synthesis Analysis
The synthesis would likely involve the reaction of the appropriate indole and phenyl precursors, possibly through a series of steps involving protection and deprotection of functional groups.Molecular Structure Analysis
The structure can be analyzed using techniques like NMR, IR, and X-ray crystallography.Chemical Reactions Analysis
This would involve studying how the compound reacts with various reagents, possibly under different conditions.Physical And Chemical Properties Analysis
Properties like solubility, melting point, boiling point, and stability could be determined experimentally.Scientific Research Applications
Environmental Remediation
One study discusses the complete oxidation of organic pollutants, such as metolachlor, using photoassisted Fenton reactions, highlighting the potential of similar compounds in environmental cleanup efforts (Pignatello & Sun, 1995).
Novel Synthetic Methodologies
Research on the synthesis of novel compounds, such as indole derivatives with potential antimicrobial properties, underscores the versatility of these molecules in drug development. For instance, the synthesis of (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides was explored for their antibacterial and antifungal activities, indicating the utility of indole-based compounds in creating new therapeutic agents (Debnath & Ganguly, 2015).
Antifungal Agents
The development of antifungal agents based on 2-(2-oxo-morpholin-3-yl)-acetamide derivatives showcases the application of similar chemical structures in addressing fungal infections. These derivatives exhibited broad-spectrum antifungal activities, highlighting the potential for similar compounds in medical applications (Bardiot et al., 2015).
Cytotoxic Agents
A study on the synthesis and quantitative structure-activity relationships (QSAR) of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives as cytotoxic agents emphasizes the potential of indole derivatives in cancer therapy. This research aimed at developing new chemical entities that could serve as potent anti-inflammatory agents with minimal gastrointestinal toxicities, illustrating the broad applicability of these compounds in drug design and development (Bhandari et al., 2010).
Safety And Hazards
Safety data would likely come from toxicity studies in cells or animals.
Future Directions
Future research could involve modifying the structure to enhance its properties or studying its effects in more complex biological systems.
Please consult with a professional chemist or a relevant expert for accurate information. This is a general approach and may not apply to all compounds.
properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-(2-methoxy-4-nitrophenyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-11-17(13-6-4-5-7-15(13)21(11)2)18(23)19(24)20-14-9-8-12(22(25)26)10-16(14)27-3/h4-10H,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NASPVHRZMCVOHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxy-4-nitrophenyl)-2-oxoacetamide |
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